molecular formula C13H17Cl2NO3 B6084075 2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride

2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride

Cat. No.: B6084075
M. Wt: 306.18 g/mol
InChI Key: ONXMWRXRCDKOGJ-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial and research applications . This compound is characterized by the presence of a morpholine ring attached to an ethyl group, which is further connected to a 3-chlorobenzoate moiety.

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and pain.

Comparison with Similar Compounds

2-Morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride can be compared with other morpholine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological activities and makes it suitable for various applications in research and industry.

Properties

IUPAC Name

2-morpholin-4-ylethyl 3-chlorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3.ClH/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15;/h1-3,10H,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXMWRXRCDKOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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